3,8-Dichloroquinolin-4-ol
Description
3,8-Dichloroquinolin-4-ol is a chemical compound with the molecular formula C9H5Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Properties
IUPAC Name |
3,8-dichloro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJZICVCCGLVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C(C2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618439 | |
| Record name | 3,8-Dichloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25771-84-0 | |
| Record name | 3,8-Dichloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dichloroquinolin-4-ol typically involves the chlorination of quinolin-4-ol. One common method includes the reaction of quinolin-4-ol with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperature and pressure to ensure the selective chlorination at the 3 and 8 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3,8-Dichloroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
3,8-Dichloroquinolin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in the development of new drugs, particularly for its antimicrobial and antimalarial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,8-Dichloroquinolin-4-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular targets and pathways may vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Another chlorinated quinoline derivative with similar chemical properties.
5,8-Dichloroquinolin-4-ol: A compound with chlorine atoms at different positions on the quinoline ring.
6,8-Dichloroquinolin-4-ol: Another isomer with chlorine atoms at the 6 and 8 positions
Uniqueness
3,8-Dichloroquinolin-4-ol is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of specialized organic compounds and pharmaceuticals .
Biological Activity
3,8-Dichloroquinolin-4-ol is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms at positions 3 and 8 on the quinoline ring, along with a hydroxyl group at position 4. Its molecular formula is , and it has a molecular weight of approximately 229.07 g/mol. The unique chlorination pattern contributes to its distinctive chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanism of action involves disruption of cellular processes in microorganisms, likely through inhibition of specific enzymes critical for their survival.
Antiviral Activity
In addition to its antimicrobial properties, this compound has also been studied for its antiviral effects. Preliminary studies suggest that it may inhibit viral replication by interfering with viral RNA synthesis or by disrupting viral entry into host cells. These findings indicate its potential as a candidate for antiviral drug development.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in various experimental models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound inhibits enzymes that are crucial for microbial metabolism and replication.
- Cell Signaling Modulation : It affects signaling pathways related to inflammation and immune responses.
- DNA/RNA Interaction : Potential binding to nucleic acids may disrupt replication processes in pathogens .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
| Study Reference | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth with an MIC of 32 µg/mL. |
| Johnson et al. (2021) | Antiviral Properties | Showed reduced viral titers in cell cultures infected with influenza virus after treatment with the compound. |
| Lee et al. (2022) | Anti-inflammatory Effects | Reported decreased levels of TNF-alpha and IL-6 in animal models after administration of the compound. |
These studies highlight the compound's diverse biological activities and its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
